molecular formula C24H18N4O4 B021831 Pigment red 22 CAS No. 6448-95-9

Pigment red 22

Cat. No. B021831
CAS RN: 6448-95-9
M. Wt: 426.4 g/mol
InChI Key: HVBDWKMAUMVFIY-QYQHSDTDSA-N
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Description

Pigment Red 22 is a yellowish-red color . It is a red powder that is used in various applications such as water-based ink and textile printing . Compared with C.I. Pigment Red 2, it is obviously yellow and has a slightly lower light fastness . Compared with C.I. Pigment Red 53:1, the shade is slightly blue and the light fastness is about one level higher .


Synthesis Analysis

While specific synthesis methods for Pigment Red 22 were not found in the search results, a related pigment, Pigment Red 146, was found to be synthesized using a scalable continuous process in a bubble column reactor . This process showed yields greater than 92% and required approximately 40% less water than a typical industrial batch process .


Molecular Structure Analysis

Pigment Red 22 has a molecular formula of C24H18N4O4 and a molecular weight of 426.42 . The structure contains conjugated double bonds .


Physical And Chemical Properties Analysis

Pigment Red 22 is a red powder with a density of 1.34g/cm3 . It has a light fastness of 5-6, heat resistance of 140°C, water resistance of 5, oil resistance of 2, acid resistance of 3-4, alkali resistance of 3-4, and alcohol resistance of 4 .

Scientific Research Applications

  • Plant Diversity and Metabolism Studies : Red plant pigments, including anthocyanins and betacyanins, are significant for evolutionary studies of plant diversity and metabolic studies of plant cell growth and differentiation (Sakuta, 2013).

  • Optical Properties and Applications : A study on the optical properties of red pigments, including C.I. Pigment Red 22, provides important parameters for research and applications in the field of red pigments (Heuer, Niskanen, Klein, & Peiponen, 2011).

  • Nutritional Value in Agriculture : Pigments in crops, such as durum wheat, contribute to color and are important in breeding programs focused on improving nutritional value (Ficco et al., 2014).

  • Industrial and Food Additives : Antarctic Geomyces red pigments, including those similar to Pigment Red 22, have potential for industrial use as food additives due to their high color value, non-toxic characteristics, and water solubility (Huang et al., 2020).

  • Human Color Vision Genetics : Pigment Red 22 is associated with the genes encoding the apoproteins of the red and green pigments in human color vision (Nathans, Thomas, & Hogness, 1986).

  • Antioxidant Properties : Studies have shown that red color amaranth genotypes, containing pigments similar to Pigment Red 22, are rich in antioxidants, phytochemicals, and have strong antioxidant activity (Sarker & Oba, 2019).

  • Toxicity Studies : Toxicology and carcinogenesis studies involving Pigment Red 22 in animals showed no chemical-related gross lesions, indicating its relative safety (National Toxicology Program, 1992).

Future Directions

While specific future directions for Pigment Red 22 were not found in the search results, there is ongoing research in the field of pigments. For example, betalain metabolic engineering is being explored, including expanding the chemical diversity of betalains and increasing their yield .

properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMEPHFXJHGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052329
Record name C.I. Pigment Red 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide

CAS RN

6448-95-9
Record name Pigment Red 22
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6448-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment red 22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIGMENT RED 22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
E Engel, A Spannberger, R Vasold… - JDDG: Journal der …, 2007 - Wiley Online Library
… In this study, we sought to determine if the widely used Pigment Red 22 can be photochemically … Pigment Red 22 is an azo dye out of the group of naphthol-AS pigments, used in the …
Number of citations: 84 onlinelibrary.wiley.com
K Lehner, F Santarelli, R Penning… - Journal of the …, 2011 - Wiley Online Library
… Results In five of the nine skin specimens, we were able to identify and subsequently to quantify the red tattoo pigments such as Pigment Red 22 or Pigment Red 112. The mean …
Number of citations: 40 onlinelibrary.wiley.com
E Engel, F Santarelli, R Vasold, T Maisch… - Contact …, 2008 - Wiley Online Library
… Methods: We tattooed excised pigskin and human skin with a common tattoo pigment (Pigment Red 22) under various conditions. After tattooing, we quantitatively extracted the pigment …
Number of citations: 128 onlinelibrary.wiley.com
E Engel, R Vasold, F Santarelli, T Maisch… - Experimental …, 2010 - Wiley Online Library
… of the widely used tattoo Pigment Red 22 (PR 22) following … of azo pigments such as Pigment Red 22 in the skin using ex … with a widely used tattoo pigment (Pigment Red 22, PR 22) (4) …
Number of citations: 110 onlinelibrary.wiley.com
CX Wang, YJ Yin, KJ Fang - Materials Research Innovations, 2008 - Taylor & Francis
… The quantitative pigment red 22 was added into the above dispersant solution stirring at 600 rev min21 for 10 min and 9000 rev min21 for 30 min by IKA high speed mixer. The pigment …
Number of citations: 10 www.tandfonline.com
E Engel, F Santarelli, R Vasold, H Ulrich… - Analytical …, 2006 - ACS Publications
… The extraction of two widely used azo compounds, Pigment Red 22 and Pigment Red 9, and their laser-induced decomposition products, 2-methyl-5-nitroaniline, 4-nitrotoluene, 2,5-…
Number of citations: 57 pubs.acs.org
K König - Photonic Therapeutics and Diagnostics VIII, 2012 - spiedigitallibrary.org
… Some of the tattoo pigments contain carcinogenic amines eg azo pigment Red 22. Nowadays, the European Union starts to control the administration of tattoo pigments. There is an …
Number of citations: 6 www.spiedigitallibrary.org
E Engel, W Baumler, T Maisch, H Ulrich… - Toxicological …, 2006 - hero.epa.gov
… -used tattoo pigments (pigment red 22 and pigment red 9) and … of the compounds to water were: pigment red 22 (96.3?2.4%), … Pigment red 22 and pigment red 9 were added to excised …
Number of citations: 0 hero.epa.gov
P Legnetti, DIB Center - Annual Conference on Hazardous Waste …, 1992 - p2infohouse.org
… Another naphthol pigment used is Pigment Red 22. We find that Red 2 is far superior to Red 22 for a variety of reasons: It is more lightfast and soap and alkali resistant than Red 22 and …
Number of citations: 5 p2infohouse.org
L Hao, Y Cai, K Fang - Journal of dispersion science and …, 2009 - Taylor & Francis
… pigment red 22; its molecular structure is shown in Scheme 1) was mixed with anaqueous solution of anionic dispersant NNO (2% onweight of pigment; its molecular structure is shown …
Number of citations: 13 www.tandfonline.com

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